molecular formula C24H34Na2O6S2 B13730913 Sodium 2,5-di(propan-2-yl)benzene-1-sulfonate 3,4-di(propan-2-yl)benzene-1-sulfonate (2/1/1) CAS No. 28348-54-1

Sodium 2,5-di(propan-2-yl)benzene-1-sulfonate 3,4-di(propan-2-yl)benzene-1-sulfonate (2/1/1)

Cat. No.: B13730913
CAS No.: 28348-54-1
M. Wt: 528.6 g/mol
InChI Key: MWGLZDWOIXJYGA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylsulphonate Chemistry

Arylsulfonates are a class of organic compounds characterized by a sulfonate group (–SO3–) directly attached to an aryl group, which is a hydrocarbon ring. ontosight.ai The general formula for an arylsulfonate is R-SO3−, where R represents the aryl group. ontosight.ai These compounds are the conjugate bases of sulfonic acids. wikipedia.org

The synthesis of arylsulfonates can be achieved through several methods, including the reaction of an aryl halide with a sulfonating agent like fuming sulfuric acid or sulfur trioxide. ontosight.ai They are generally white or colorless solids that exhibit good solubility in water and other organic solvents, high thermal stability, and resistance to hydrolysis. ontosight.ai The stability of the sulfonate anion makes these compounds useful in various chemical applications. wikipedia.org Their properties and applications can be modified by the nature of the substituents on the aryl ring. nih.gov

Historical Context of Branched Alkylbenzene Sulphonates in Industrial Applications

The development of synthetic surfactants gained momentum during World War I and II due to shortages of the fats and oils needed for soap production. mpob.gov.mysanhe-daily.com Branched alkylbenzene sulfonates (BAS) were first introduced in the early 1930s, with their use expanding significantly after the late 1940s. wikipedia.org These early synthetic detergents were produced through the Friedel-Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, followed by sulfonation. wikipedia.org This process resulted in a mixture of highly branched structures. wikipedia.org

Compared to traditional soaps, BAS offered superior performance in hard water and produced more foam. wikipedia.org By the 1950s and early 1960s, BAS had become the most widely used surfactant globally due to its excellent cleaning ability, low cost, and desirable physical properties. mpob.gov.my However, the highly branched structure of BAS made them resistant to biodegradation, leading to environmental concerns such as persistent foam in waterways. mpob.gov.mywikipedia.org This ultimately led to a shift towards more biodegradable linear alkylbenzene sulfonates (LAS) in most consumer detergent products during the 1960s. wikipedia.orgscholarsresearchlibrary.com Despite this, BAS continues to be used in specific industrial and agricultural applications where rapid biodegradability is less critical. wikipedia.org

Structural Distinctions of Sodium Diisopropylbenzenesulphonate within Alkylbenzene Sulphonate Families

Sodium diisopropylbenzenesulphonate is a specific type of branched alkylbenzene sulfonate. Its structure consists of a benzene ring substituted with a sulfonate group and two isopropyl groups. vulcanchem.com This diisopropyl substitution creates distinct steric and electronic effects that differentiate it from linear alkylbenzene sulfonates (LAS) and other branched alkylbenzene sulfonates. vulcanchem.com

Research Significance and Scope of Sodium Diisopropylbenzenesulphonate Studies

Research into sodium diisopropylbenzenesulphonate and other branched alkylbenzene sulfonates is driven by their continued use in specialized industrial applications and the need to understand their environmental behavior. While much of the focus in recent decades has been on the more biodegradable linear alkylbenzene sulfonates, the unique properties imparted by the branched structure of compounds like sodium diisopropylbenzenesulphonate make them valuable in certain contexts.

Studies often focus on the relationship between the molecular structure of these compounds and their function as surfactants. This includes investigating how the branched alkyl chains affect properties like surface tension reduction, emulsification, and foaming. wikipedia.org Furthermore, research delves into their potential as alkylating agents in chemical synthesis, with the reactivity being influenced by substituents on the aryl ring. nih.gov The environmental fate of branched alkylbenzene sulfonates remains a topic of interest, particularly their persistence and potential for biodegradation under various conditions. mpob.gov.mynih.gov

Interactive Data Tables

Table 1: Physicochemical Properties of Sodium Diisopropylbenzenesulphonate

PropertyValueSource
CAS Number28348-54-1 vulcanchem.com
Molecular FormulaC12H17NaO3S vulcanchem.com
Molecular Weight264.32 g/mol vulcanchem.com
IUPAC Namesodium;2,3-di(propan-2-yl)benzenesulfonate vulcanchem.com

Table 2: Comparison of Alkylbenzene Sulfonate Types

FeatureBranched Alkylbenzene Sulfonates (BAS)Linear Alkylbenzene Sulfonates (LAS)Sodium Diisopropylbenzenesulphonate
Alkyl Structure Highly branchedStraight chainBranched (two isopropyl groups)
Biodegradability Low to moderateHighLikely moderate, reduced by branching
Historical Use Widespread in 1940s-1960sReplaced BAS in most detergents since 1960sNiche industrial applications
Key Advantage Superior foaming and hard water toleranceHigh biodegradabilitySpecific surfactant properties due to diisopropyl groups

Properties

CAS No.

28348-54-1

Molecular Formula

C24H34Na2O6S2

Molecular Weight

528.6 g/mol

IUPAC Name

disodium;2,5-di(propan-2-yl)benzenesulfonate;3,4-di(propan-2-yl)benzenesulfonate

InChI

InChI=1S/2C12H18O3S.2Na/c1-8(2)11-6-5-10(16(13,14)15)7-12(11)9(3)4;1-8(2)10-5-6-11(9(3)4)12(7-10)16(13,14)15;;/h2*5-9H,1-4H3,(H,13,14,15);;/q;;2*+1/p-2

InChI Key

MWGLZDWOIXJYGA-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)S(=O)(=O)[O-])C(C)C.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium Diisopropylbenzenesulphonate and Precursors

Sulfonation of Diisopropylbenzene Isomers

The core of the synthesis is the electrophilic aromatic substitution reaction where diisopropylbenzene is sulfonated to form diisopropylbenzenesulfonic acid, which is then neutralized.

Reactant Precursors: Diisopropylbenzene Isomers Synthesis

Sodium diisopropylbenzenesulphonate is derived from diisopropylbenzene (DIPB), an aromatic hydrocarbon that exists in three isomeric forms: ortho (1,2-), meta (1,3-), and para (1,4-). wikipedia.org These precursors are typically synthesized through the Friedel-Crafts alkylation of benzene (B151609) or, more commonly, cumene (B47948) (isopropylbenzene) with propylene (B89431). wikipedia.orggoogle.com

The reaction is catalyzed by Lewis acids, such as aluminum trichloride, or solid acid catalysts like silica-alumina or specific zeolites. wikipedia.orgnih.gov The alkylation of cumene with propylene is a significant commercial route, which generally yields a mixture of p-DIPB and m-DIPB. google.com

C₆H₅CH(CH₃)₂ + CH₃CH=CH₂ → C₆H₄(CH(CH₃)₂)₂

Transalkylation reactions, where triisopropylbenzenes are reacted with benzene, can also be employed to produce DIPB. wikipedia.org The resulting isomer mixture can often be separated by fractional distillation. google.comnih.gov The specific isomer ratio in the DIPB precursor is a critical factor that influences the properties of the final sulfonate product. Commercial processes may include isomerization steps to convert less desired isomers, like m-DIPB, into the more commercially valuable p-DIPB. google.com

Table 1: Physical Properties of Diisopropylbenzene Isomers wikipedia.org

Isomer Systematic Name CAS Number Melting Point (°C) Boiling Point (°C)
ortho-DIPB 1,2-Diisopropylbenzene (B1214297) 577-55-9 -57 205
meta-DIPB 1,3-Diisopropylbenzene (B165221) 99-62-7 -63 203

Sulfonating Agents and Reaction Conditions (e.g., Sulfur Trioxide, Oleum)

The conversion of diisopropylbenzene to diisopropylbenzenesulfonic acid is achieved through sulfonation. This reaction is a classic example of electrophilic aromatic substitution. youtube.com The most common sulfonating agents for this purpose are sulfur trioxide (SO₃) and oleum (B3057394) (sulfuric acid containing dissolved SO₃). vulcanchem.comyoutube.com

When fuming sulfuric acid (oleum) is used, the active electrophile is SO₃. youtube.com The reaction mechanism involves the attack of the electron-rich benzene ring of the DIPB molecule on the highly electrophilic sulfur atom of sulfur trioxide. youtube.comyoutube.com

C₆H₄(CH(CH₃)₂)₂ + SO₃ → C₆H₃(CH(CH₃)₂)₂(SO₃H)

The reaction is typically carried out with heating to proceed at a practical rate. youtube.com The concentration of the sulfonating agent is a key parameter; using concentrated sulfuric acid or oleum shifts the reaction equilibrium toward the formation of the sulfonic acid product. youtube.comkhanacademy.org However, excessively harsh conditions or high-strength sulfonating agents can lead to the formation of unwanted byproducts. google.com

Neutralization Processes for Sodium Salt Formation

The final step in the synthesis is the neutralization of the diisopropylbenzenesulfonic acid to produce its sodium salt. vulcanchem.com This is an acid-base reaction where the strong sulfonic acid is treated with an alkali. wikipedia.org

C₆H₃(CH(CH₃)₂)₂(SO₃H) + NaOH → C₆H₃(CH(CH₃)₂)₂(SO₃Na) + H₂O

Sodium hydroxide (B78521) (NaOH) is a commonly used base for this process. vulcanchem.com Alternatively, alkali carbonates like sodium carbonate (Na₂CO₃) can be employed. google.com In commercial settings, the process often involves carefully adding the sulfonic acid to an aqueous solution of the alkali with vigorous agitation to manage the exothermic nature of the reaction. google.com The process can be designed to run intermittently or continuously, after which the pH of the resulting solution may be adjusted to meet final product specifications. google.com The goal is to produce an aqueous solution or a dry powder of sodium diisopropylbenzenesulphonate. google.com

Isomer Control and Selectivity in Synthesis

Achieving high selectivity for the desired isomer and minimizing byproduct formation are paramount for an efficient and economical synthesis process.

Regioselectivity and Isomer Distribution Control

Controlling the distribution of isomers is a significant challenge in the synthesis of sodium diisopropylbenzenesulphonate. vulcanchem.com The regioselectivity of the sulfonation step is governed by the directing effects of the two isopropyl groups on the benzene ring. Isopropyl groups are ortho-, para-directing activators. However, the steric bulk of these groups significantly influences the position of the incoming sulfonyl group.

The final isomer distribution of the sulfonated product is heavily dependent on the isomer composition of the starting diisopropylbenzene. For instance, the sulfonation of 1,4-diisopropylbenzene (B50396) is a known ring substitution reaction that will yield a specific product, 2,5-diisopropylbenzenesulfonic acid. eastman.com In contrast, sulfonating 1,3-diisopropylbenzene will result in a different set of isomers. Therefore, control over the synthesis and separation of the DIPB precursors is the primary method for controlling the final product's isomeric composition. google.comgoogle.com Advanced catalytic systems, such as the use of TEA-mordenite for cumene disproportionation, can produce specific, non-equilibrium mixtures of DIPB isomers, offering a pathway to tailor the precursor for specific applications. google.com

Byproduct Minimization Strategies in Sulfonation

The formation of undesired byproducts during sulfonation is a persistent issue that can impact product purity and process economics. google.com Key byproducts in aromatic sulfonation include disulfonated compounds and sulfones. google.com The formation of these impurities is often promoted by the use of high-strength sulfonating agents and elevated reaction temperatures. google.com

Several strategies are employed to minimize these side reactions:

Control of Reaction Conditions: Careful management of the reaction temperature and the molar ratio of the sulfonating agent to the hydrocarbon is critical.

Multi-stage Processes: Implementing a multi-stage reaction where the sulfonating agent is added incrementally can help control the reaction and reduce the concentration of unreacted agent, which can drive byproduct formation. google.com

Water Removal: In processes using sulfuric acid, the water formed as a byproduct dilutes the acid, slowing the reaction. Sparging the reaction mixture with benzene vapor under pressure can remove this water, allowing for higher conversion of the sulfonating agent and reducing the amount of residual acid in the final product. google.com

Table 2: Summary of Synthesis Steps and Control Factors

Synthesis Step Reactants Key Process Control Factors Desired Outcome
Precursor Synthesis Cumene, Propylene Friedel-Crafts Alkylation Catalyst type (e.g., AlCl₃, Zeolites), Temperature, Pressure High-purity diisopropylbenzene with desired isomer ratio (meta/para) wikipedia.orggoogle.comgoogle.com
Sulfonation Diisopropylbenzene, SO₃ or Oleum Electrophilic Aromatic Substitution Sulfonating agent strength, Temperature, Reaction time High conversion to diisopropylbenzenesulfonic acid, minimal byproducts vulcanchem.comgoogle.com

| Neutralization | Diisopropylbenzenesulfonic acid, NaOH or Na₂CO₃ | Acid-Base Neutralization | Stoichiometry, Temperature control (cooling), pH adjustment | Complete conversion to sodium diisopropylbenzenesulphonate salt google.comgoogle.com |

Optimization of Industrial Production Routes

The efficiency and economic viability of sodium diisopropylbenzenesulphonate production are heavily reliant on the optimization of the manufacturing process. Key areas of focus include intensifying reaction conditions, designing efficient reactors, and implementing effective solvent selection and recovery protocols.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of diisopropylbenzene sulfonation, this involves enhancing mass and heat transfer to control the highly exothermic reaction and improve product selectivity.

One of the primary pieces of equipment in a sulfonation plant is the reactor. njweixian.com Multi-tube falling film reactors are commonly employed for the sulfonation of organic raw materials. njweixian.com In this design, the organic material forms a thin film on the inside of the tubes and reacts with sulfur trioxide gas. njweixian.com The significant heat generated by the reaction is managed by circulating a cooling medium, such as chilling water, in the shell surrounding the tubes. njweixian.com Innovations in the design of these reactors, such as ensuring precise tolerances in the distribution heads and nozzles through CNC machining, can lead to a more uniform film and better product quality, with deviations in flow rates being significantly minimized. njweixian.com

Another approach to process intensification is the use of rotor-stator spinning disc reactors (SDRs). Research on the sulfonation of other alkylbenzenes, such as toluene (B28343) and ethylbenzene, using fuming sulfuric acid in an SDR has demonstrated the mixing sensitivity of the reaction. utwente.nl The study revealed that increasing the rotational speed of the SDR significantly improved the selectivity towards the desired mono-sulfonated product. utwente.nl This is attributed to the enhanced mass transfer at higher rotational speeds, which is crucial in a fast, exothermic, and viscous liquid-liquid reaction system. utwente.nl The findings suggest that for the sulfonation of diisopropylbenzene, similar reactor designs could offer better control over the reaction and lead to higher yields of the desired isomer.

The design of reactors for reaction-diffusion systems is also a critical area of study. While often focused on understanding pattern formation in chemical systems, the principles can be applied to optimize industrial reactors. researchgate.net The choice of reactor configuration—be it batch, continuous, or the method of reactant delivery—can significantly influence the outcome of the reaction. researchgate.net

Table 1: Reactor Design Considerations for Sulfonation

Reactor TypeKey Design FeaturesImpact on Sulfonation
Multi-tube Falling Film Reactor - Precise machining of distribution heads and nozzles njweixian.com- Ensures uniform film formation of the organic reactant njweixian.com
- Two-way sealing of the sulfonator head njweixian.com- Prevents leakage and corrosion njweixian.com
Rotor-Stator Spinning Disc Reactor - High rotational speeds (e.g., 50-9000 rpm) utwente.nl- Increases selectivity towards mono-sulfonated products utwente.nl
- Short residence times utwente.nl- Suitable for fast, exothermic reactions utwente.nl

The choice of solvent in the sulfonation process is critical as it must be inert to the reactants and capable of dissolving both the aromatic compound and the resulting sulfonic acid. google.com Liquid sulfur dioxide has been a traditional solvent choice due to its suitable properties, but its use necessitates expensive pressure and refrigeration equipment for recovery. google.com

Alternative solvents such as saturated aliphatic hydrocarbons and inert aromatic hydrocarbons are often preferred. google.com Chlorinated solvents can also be used, though they may break down and produce undesirable byproducts. google.com The amount of solvent used can vary widely, from as little as 1% to as much as 1000% by weight of the aromatic substance being sulfonated, with a range of 20% to 200% being particularly preferred. google.com The solvent can also play a role in heat removal by boiling to dissipate the heat of the reaction. google.com

Solvent recovery is a crucial step for both economic and environmental reasons. In processes involving solvents like sulfolane (B150427) for the extraction of aromatic hydrocarbons, recovery from the raffinate stream is essential. googleapis.com This is often achieved through a water wash technique, where the solvent-laden raffinate is contacted with water to extract the solvent. googleapis.com The resulting water-solvent mixture can then be separated, typically through distillation, to recover the solvent for reuse. googleapis.com The efficiency of this recovery process is influenced by factors such as the temperature and pressure of the wash and distillation stages. googleapis.com

A systematic approach to solvent selection can be guided by environmental, health, and safety criteria, in addition to technical and cost considerations. researchgate.net Guides have been developed that rank solvents based on factors like ease of incineration, potential for recycling, and environmental impact. researchgate.net Such tools can assist in selecting solvents that are not only effective for the process but also have a minimal environmental footprint and can be efficiently recovered and reused. researchgate.net For instance, selecting co-solvents based on the ease of separation by distillation can maximize solvent utilization and recovery. researchgate.net

Table 2: Comparison of Solvents for Aromatic Sulfonation and Extraction

SolventAdvantagesDisadvantagesRecovery Methods
Liquid Sulfur Dioxide - Dissolves both reactants and products google.com- Requires high-pressure equipment and refrigeration for recovery google.com- Distillation under pressure google.com
Saturated Aliphatic Hydrocarbons - Inert to reactants google.com- May have lower solvent power than other options- Distillation google.com
Sulfolane-type Solvents - High selectivity for aromatics googleapis.com- Requires efficient recovery systems to be economical googleapis.com- Water washing followed by distillation googleapis.com
Chlorinated Solvents - Can be effective solvents- Potential for breakdown and formation of toxic byproducts like phosgene (B1210022) google.com- Distillation google.com

Novel Synthetic Approaches and Catalyst Development

Research into novel synthetic methods and advanced catalysts is continuously driving improvements in the production of sodium diisopropylbenzenesulphonate and its precursors. A key focus is the development of heterogeneous catalysts that can be easily separated from the reaction mixture, leading to cleaner processes and reduced waste.

The synthesis of diisopropylbenzene itself, the precursor to the final product, can be achieved by reacting a cumene bottom—a byproduct from cumene production—with propylene in the presence of an alkylation catalyst. google.com The efficiency of this process is highly dependent on the catalyst used.

In related aromatic transformations, such as the transalkylation of diisopropylbenzene with benzene to produce cumene, various catalysts have been investigated. Zeolite catalysts, including modified nanocrystalline zeolite X and acidic commercial zeolites like beta, Y, and mordenite, have shown promise. researchgate.net The catalytic activity is influenced by factors such as the Si/Al molar ratio, which affects the total acidity and strength of the acid sites. researchgate.net For instance, a study using a modified zeolite X catalyst (MX10) demonstrated a significant yield of cumene at elevated temperatures. researchgate.net

Solid acid catalysts are also being developed as environmentally friendly alternatives to traditional mineral acids. For example, sulfonated polydivinylbenzene (PDVB-SO3H) has been synthesized and used as a solid acid catalyst in other chemical transformations. ikm.org.my This type of catalyst offers the advantage of being heterogeneous, which simplifies separation from the reaction products. ikm.org.my Another approach involves the synthesis of alkyl benzene sulfonic acid carbon-based acid catalysts, which have shown high catalytic activity and stability in esterification reactions. scirp.org These developments in solid acid catalysis could pave the way for more sustainable and efficient methods for the sulfonation of diisopropylbenzene.

Table 3: Developments in Catalysis for Related Aromatic Hydrocarbon Transformations

Catalyst TypeExampleApplicationKey Findings
Zeolite Catalysts Nanocrystalline Zeolite X (MX10) researchgate.netTransalkylation of diisopropylbenzene with benzene researchgate.netAchieved a 27.12% yield of cumene at 553K. researchgate.net
Beta, Y, Mordenite researchgate.netTransalkylation of diisopropylbenzene with benzene researchgate.netCatalytic performance is influenced by Si/Al molar ratio and total acidity. researchgate.net
Solid Acid Catalysts Sulfonated Polydivinylbenzene (PDVB-SO3H) ikm.org.myProduction of furfural (B47365) (as a model reaction) ikm.org.myOffers a heterogeneous and environmentally friendly alternative to mineral acids. ikm.org.my
Alkyl Benzene Sulfonic Acid Carbon-Based Catalyst scirp.orgEsterification of Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters scirp.orgExhibits high catalytic activity and stability for potential reuse. scirp.org

Structural Elucidation and Isomerism Studies in Sodium Diisopropylbenzenesulphonate

Spectroscopic Analysis for Isomer Differentiation and Purity Assessment

Spectroscopic techniques are fundamental tools for identifying the specific isomers present in a sample of sodium diisopropylbenzenesulphonate and for quantifying their relative abundance. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly powerful in this regard, as each isomer presents a unique spectral fingerprint based on its molecular symmetry and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information. The number of unique signals in the aromatic region of the spectrum is a direct indicator of the molecule's symmetry. For instance, a 1,4-diisopropylbenzene (B50396) precursor that is sulphonated at the C2 position would exhibit a higher degree of symmetry and thus fewer aromatic signals compared to a sulphonated 1,2-diisopropylbenzene (B1214297) isomer.

¹H NMR: The chemical shifts (δ) and splitting patterns (multiplicity) of the aromatic protons are highly sensitive to the relative positions of the three substituent groups (two isopropyl and one sulphonate). Protons ortho to the electron-withdrawing sulphonate group are typically shifted downfield (to a higher ppm value). The coupling between adjacent protons provides connectivity information, allowing for the precise assignment of substitution patterns. oxinst.comyoutube.com

¹³C NMR: Proton-decoupled ¹³C NMR is invaluable as it provides a single peak for each unique carbon atom in the molecule. oxinst.com The number of distinct signals in the aromatic region (typically 120-150 ppm) directly corresponds to the number of non-equivalent aromatic carbons, offering a clear method for distinguishing between isomers with different symmetry. chemicalbook.commultiscreensite.com For example, the highly symmetric 2,5-disulphonated-1,4-diisopropylbenzene would show fewer aromatic carbon signals than a less symmetric isomer like 3,4-disulphonated-1,2-diisopropylbenzene.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present and can also help differentiate isomers based on the characteristic absorption bands of substituted benzene (B151609) rings. The pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, are indicative of the substitution pattern on the aromatic ring. Furthermore, the stretching frequencies of the sulphonate group (SO₃⁻) can be subtly influenced by its position relative to the bulky isopropyl groups.

The table below summarizes the expected differences in NMR spectra for representative isomers, which are key to their differentiation.

Isomer (Sulphonation of Precursor)Expected No. of Aromatic ¹H SignalsExpected No. of Aromatic ¹³C SignalsKey Differentiating Features
2-Sulphonate of 1,4-diisopropylbenzene36High symmetry; distinct splitting patterns for three unique aromatic protons.
4-Sulphonate of 1,3-diisopropylbenzene (B165221)36A singlet is expected for the proton between two isopropyl groups; two doublets for the others.
3-Sulphonate of 1,2-diisopropylbenzene46Low symmetry; four distinct signals for the aromatic protons, each with unique coupling.
5-Sulphonate of 1,3-diisopropylbenzene35Higher symmetry than the 4-sulphonate isomer; fewer ¹³C signals.

This table is illustrative and based on general principles of NMR spectroscopy. Actual spectra may be more complex.

Chromatographic Separation Techniques for Isomer Analysis

While spectroscopy is excellent for analyzing a known sample, chromatography is the cornerstone for separating the complex mixture of isomers produced during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for the analytical and preparative separation of sodium diisopropylbenzenesulphonate isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used method for separating these non-volatile, ionic compounds.

Reversed-Phase (RP-HPLC): This is the most common mode, typically using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). Separation is based on the differential partitioning of the isomers between the stationary and mobile phases. Isomers with a greater effective hydrophobic surface area will interact more strongly with the stationary phase and thus have longer retention times.

Normal-Phase (NP-HPLC): NP-HPLC, which uses a polar stationary phase (like silica) and a non-polar mobile phase, can also be effective for separating positional isomers. chromforum.org

Phenyl Columns: Columns with a phenyl stationary phase are particularly effective for separating aromatic compounds. chromforum.org They offer unique selectivity based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. Differences in the electron density and accessibility of the aromatic ring among the isomers lead to differential retention. chromforum.org

Gas Chromatography (GC): GC offers high resolution but is generally suited for volatile and thermally stable compounds. Since sodium diisopropylbenzenesulphonate is a salt and thus non-volatile, a derivatization step is typically required. waters.com This involves converting the sulphonate salt into a more volatile ester or other derivative before injection into the GC system. The separation then occurs based on the boiling points and polarities of the derivatized isomers.

The following table outlines typical chromatographic methods for isomer separation.

TechniqueStationary PhaseMobile Phase / Carrier GasDetectionPrinciple of Separation
RP-HPLCC18 (ODS), PhenylWater/Acetonitrile GradientUV (220 nm)Hydrophobicity and π-π interactions. Positional isomers exhibit different polarities and abilities to interact with the stationary phase. chromforum.orgmtc-usa.com
NP-HPLCSilica (B1680970), DiolHexane/IsopropanolUV (220 nm)Adsorption based on polar interactions. The polar sulphonate group's interaction with the silica is modulated by the position of the alkyl groups. chromforum.org
GC (after derivatization)HP-5, DB-Wax (Capillary)Helium, NitrogenFlame Ionization (FID), Mass Spectrometry (MS)Boiling point and volatility of the derivatized isomers. waters.com

Stereochemical Aspects of Diisopropyl Substituents and Their Impact on Sulphonation Position

The distribution of isomers in the final product is not random but is governed by the principles of electrophilic aromatic substitution (EAS), where the existing diisopropyl groups on the benzene ring direct the position of the incoming sulphonate group. The key factors are the electronic directing effects of the alkyl groups and the steric hindrance they impose.

Directing Effects: Alkyl groups, such as isopropyl, are activating groups and are ortho-, para-directors. libretexts.orgopenstax.org This is because they donate electron density to the ring through an inductive effect, which stabilizes the positively charged carbocation intermediate (the sigma complex) formed during the EAS reaction. libretexts.org This stabilization is most effective when the positive charge is located on the carbon atom bearing the alkyl group, which occurs during ortho and para attack.

Steric Hindrance: The isopropyl group is sterically bulky. This bulkiness creates significant spatial crowding, particularly at the positions immediately adjacent (ortho) to it. askfilo.comyoutube.com Consequently, the incoming electrophile (SO₃) will have difficulty approaching the ortho positions. This steric hindrance often leads to a strong preference for substitution at the less crowded para position. askfilo.com

When two isopropyl groups are present, their effects are cumulative:

For 1,4-diisopropylbenzene: Both groups direct to the same positions (C2, C3, C5, C6), which are all ortho to an isopropyl group. All four positions are electronically activated and sterically equivalent, leading to a single potential monosulphonated product.

For 1,3-diisopropylbenzene: The directing effects are more complex. The positions ortho to one group and para to the other (C4 and C6) are strongly activated. The position ortho to both groups (C2) is also electronically activated but is severely sterically hindered. The position between the two isopropyl groups (C5) is meta to both and also sterically hindered. Therefore, sulphonation is expected to occur predominantly at the C4 and C6 positions.

For 1,2-diisopropylbenzene: The C4 and C5 positions are para and meta to the alkyl groups, respectively. The C4 position (para to one isopropyl group) is the most favored due to a combination of strong electronic activation and lower steric hindrance compared to the ortho positions (C3 and C6).

Precursor IsomerActivating Positions (Ortho/Para)Sterically Hindered PositionsPredicted Major Sulphonation Site(s)
1,4-diisopropylbenzene2, 3, 5, 6-2 (all positions are equivalent)
1,3-diisopropylbenzene2, 4, 62, 54 and 6
1,2-diisopropylbenzene3, 4, 5, 63, 64

Relationship between Isomeric Purity and Functional Performance

Sodium diisopropylbenzenesulphonate belongs to a class of compounds known as hydrotropes. Hydrotropes are not conventional surfactants but are amphiphilic compounds used in high concentrations to increase the aqueous solubility of sparingly soluble organic substances. heraproject.comatamanchemicals.com They are vital as coupling agents, viscosity modifiers, and cloud point depressants in liquid detergents and industrial cleaners. atamankimya.comoecd.org

Hydrotropic Efficiency: The primary function, solubilizing other molecules, depends on the hydrotrope's ability to form aggregates that can encapsulate insoluble compounds. The shape of the isomer influences how effectively these aggregates form. For instance, isomers with a more distinct separation between the hydrophilic and hydrophobic domains (e.g., para-substituted isomers) may exhibit different aggregation behavior and critical aggregation concentrations compared to more compact or asymmetric isomers.

Physical Properties: Isomeric purity affects key physical properties of the formulation. For linear alkylbenzene sulphonates (LAS), a well-studied class of surfactants, the position of the aromatic ring along the alkyl chain significantly impacts properties like the Krafft point (the temperature above which solubility increases dramatically) and foaming characteristics. wikipedia.org By analogy, different isomers of sodium diisopropylbenzenesulphonate will likely exhibit different Krafft points, which is crucial for the stability of liquid detergents at low temperatures.

Viscosity Modification: As a viscosity reducer in concentrated liquid detergents, the effectiveness of the hydrotrope is related to its ability to disrupt the structured liquid crystalline phases formed by surfactants. The specific shape and size of an isomer will determine how efficiently it can intersperse itself within the surfactant matrix and reduce viscosity.

Isomeric FeaturePotential Impact on Functional Performance
Para-substitution (e.g., from 1,4-diisopropylbenzene) May lead to more ordered packing and potentially a higher Krafft point. Could offer different hydrotropic efficiency due to a more linear molecular shape. wikipedia.org
Meta-substitution (e.g., from 1,3-diisopropylbenzene) Results in a more "bent" or angular molecule, which could disrupt surfactant packing more effectively, potentially leading to better viscosity reduction.
Ortho-substitution (e.g., from 1,2-diisopropylbenzene) Steric crowding between the substituents may hinder intermolecular interactions, potentially affecting aggregation behavior and surface activity.
Mixture of Isomers Provides an average of the properties of the individual components. While often used, batch-to-batch variations in isomer ratios can lead to inconsistent product performance.

Chemical Reactivity and Transformation Mechanisms of Sodium Diisopropylbenzenesulphonate

Hydrolysis and Degradation Pathways in Aqueous Environments

The persistence and transformation of sodium diisopropylbenzenesulphonate in aquatic systems are determined by both chemical hydrolysis and microbial degradation.

Chemical Hydrolysis: Desulfonation

The primary hydrolytic pathway for aryl sulfonic acids is desulfonation, which is the reverse of the sulfonation reaction used in their synthesis. wikipedia.orgwikipedia.org This reaction involves the cleavage of the carbon-sulfur bond, regenerating the parent arene (diisopropylbenzene) and sulfuric acid.

Reaction: RC₆H₄SO₃H + H₂O ⇌ RC₆H₅ + H₂SO₄ wikipedia.org

This equilibrium is highly dependent on the reaction conditions. While sulfonation is favored in concentrated acid, desulfonation is promoted by heating in dilute aqueous acid. chemistrysteps.comglasp.co For benzenesulfonic acid, temperatures above 200°C are typically required for hydrolysis, though the presence of other substituents can alter this. wikipedia.org The mechanism proceeds via electrophilic aromatic substitution, where a proton (H⁺) acts as the electrophile, attacking the aromatic ring to form a Wheland intermediate. Subsequent loss of a protonated sulfur trioxide group (⁺SO₃H) restores the aromaticity of the ring. chemistrysteps.comresearchgate.net

Biodegradation

Branched-chain alkylbenzene sulfonates (BAS), including sodium diisopropylbenzenesulphonate, are known for their resistance to microbial degradation compared to their linear alkylbenzene sulfonate (LAS) counterparts. nih.govwikipedia.org This recalcitrance is a significant environmental characteristic.

Mechanism of Attack : Microbial degradation of alkylbenzene sulfonates is initiated by an attack on the alkyl chain, not the sulfonate group or the aromatic ring. mpob.gov.my

Influence of Branching : The highly branched structure of the diisopropyl groups presents a significant challenge to the enzyme systems of microorganisms. mpob.gov.my This steric hindrance makes it difficult for enzymes to access and oxidize the alkyl chain, leading to slow and often incomplete degradation. nih.govmpob.gov.my

Environmental Persistence : Due to their slow biodegradation rates, branched sulfonates like sodium diisopropylbenzenesulphonate can persist in the environment, particularly in wastewater treatment systems and receiving waters. mpob.gov.myhibiscuspublisher.com

The typical first step in the aerobic biodegradation of LAS involves the oxidation of the terminal methyl group of the alkyl chain, followed by a stepwise shortening of the chain via β-oxidation. hibiscuspublisher.com The extensive branching in sodium diisopropylbenzenesulphonate inhibits this initial oxidative step, accounting for its low biodegradability.

Reactions of the Sulfonate Moiety

The sulfonate group (-SO₃⁻) is the site of several key chemical transformations. As a salt, it readily dissociates in water, but the sulfonic acid moiety is a strong acid and a good leaving group, enabling a variety of reactions.

The most characteristic reaction is the aforementioned desulfonation . The reversibility of the sulfonation-desulfonation process is a powerful tool in organic synthesis. The sulfonic acid group can be introduced onto an aromatic ring to block a specific position, other substitutions can then be carried out, and finally, the sulfonic acid group can be removed via hydrolysis to yield a product that might be difficult to obtain directly. wikipedia.orgchemistrysteps.com For example, the sulfonate group acts as a meta-directing group, and its temporary installation can be exploited to synthesize specific isomers of substituted aromatic compounds. wikipedia.org

Influence of Diisopropyl Groups on Reaction Kinetics and Thermodynamics

The two isopropyl groups on the benzene (B151609) ring exert significant electronic and steric effects that influence the rate and regioselectivity of chemical reactions, particularly electrophilic aromatic substitution.

Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene. wikipedia.org This generally increases the rate of reaction. However, the ability to stabilize the intermediate carbocation (arenium ion) through hyperconjugation is limited for an isopropyl group (one benzylic hydrogen) compared to smaller alkyl groups like ethyl (two benzylic hydrogens). stackexchange.com

Steric Effects: The most pronounced influence of the bulky isopropyl groups is steric hindrance. youtube.com These groups physically obstruct the positions adjacent to them (the ortho positions), making it difficult for an incoming electrophile to attack. chemistrysteps.com Consequently, electrophilic substitution on diisopropylbenzene will be strongly directed towards the remaining open positions, and substitution on a mono-isopropylbenzene ring will heavily favor the para position over the ortho positions. uomustansiriyah.edu.iq

This steric effect is a general trend observed with bulky alkyl substituents. As the size of the alkyl group increases, the yield of the para substituted product in electrophilic aromatic substitution reactions increases at the expense of the ortho product. uomustansiriyah.edu.iq

Table 1: Influence of Alkyl Group Size on Isomer Distribution in the Nitration of Alkylbenzenes.
Alkylbenzene (C₆H₅-R)R Group% Ortho Isomer% Para Isomer
Toluene (B28343)-CH₃58%37%
Ethylbenzene-CH₂CH₃45%49%
Isopropylbenzene (Cumene)-CH(CH₃)₂30%62%
tert-Butylbenzene-C(CH₃)₃16%73%

Data adapted from various organic chemistry sources illustrating the general trend of steric hindrance. stackexchange.comuomustansiriyah.edu.iq

The data in Table 1 clearly demonstrates that as the steric bulk of the alkyl group increases from methyl to tert-butyl, the proportion of the ortho nitration product decreases while the proportion of the para product increases significantly.

Derivatization Strategies and Functional Group Transformations

Sodium diisopropylbenzenesulphonate can serve as a starting material for the synthesis of other valuable chemical compounds. These transformations primarily involve converting the sulfonate functional group into other sulfur-containing moieties. A key intermediate in these strategies is the corresponding sulfonyl chloride.

Formation of Sulfonyl Chlorides: Aryl sulfonates or sulfonic acids can be converted into the more reactive aryl sulfonyl chlorides. This is a common and crucial transformation for creating sulfonamides and sulfonate esters. Reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H) are often used for this purpose. echemi.com

Reaction: Ar-SO₃Na + PCl₅ → Ar-SO₂Cl + POCl₃ + NaCl

Synthesis of Sulfonamides and Sulfonate Esters: Once formed, diisopropylbenzenesulfonyl chloride is a versatile electrophile. It can react with a wide range of nucleophiles.

Reaction with amines (primary or secondary) yields sulfonamides. nih.gov

Reaction with alcohols in the presence of a base yields sulfonate esters.

Table 2: Key Derivatization Reactions of Aryl Sulfonates.
Starting MaterialReagent(s)Product Functional GroupProduct Class
Diisopropylbenzenesulfonyl Chloride (Ar-SO₂Cl)Primary Amine (R-NH₂)-SO₂NHRSulfonamide
Secondary Amine (R₂NH)-SO₂NR₂Sulfonamide
Alcohol (R-OH) / Base-SO₂ORSulfonate Ester

These derivatization strategies allow for the incorporation of the diisopropylbenzenesulfonyl group into a broader range of molecules, which is a common practice in the development of pharmaceuticals and agrochemicals where the sulfonyl group is a prevalent structural motif. acs.org

Interfacial Chemistry and Aggregate Formation of Sodium Diisopropylbenzenesulphonate

Surface Activity and Interfacial Tension Reduction Mechanisms

Sodium diisopropylbenzenesulphonate, as a surface-active agent, significantly alters the properties of interfaces. The addition of even a small amount of a surfactant to a system can drastically reduce the surface or interfacial tension mdpi.com. This behavior is a defining characteristic of surfactants, which possess an amphiphilic molecular structure, consisting of both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. In the case of sodium diisopropylbenzenesulphonate, the diisopropylbenzene group constitutes the hydrophobic tail, while the sulfonate group (SO₃⁻) attached to a sodium counter-ion (Na⁺) forms the hydrophilic head.

When introduced into an aqueous environment, these molecules preferentially migrate to interfaces, such as the air-water or oil-water interface. At the interface, they orient themselves with their hydrophobic tails directed away from the water phase and their hydrophilic heads remaining in the water. This accumulation at the interface disrupts the cohesive energy between the water molecules, leading to a reduction in surface tension. Molecular dynamics simulations of similar anionic surfactants, like sodium alkyl sulfates, at a water/trichloroethylene interface show that as the interfacial surfactant coverage increases, the surfactant tails become more ordered and oriented, leading to a decrease in interfacial tension nih.gov. The presence of long alkyl chains, such as the isopropyl groups, can further enhance this effect nih.gov. A related compound, sodium diisopropylnaphthalene sulfonate, has been shown to possess definite surface activity and can reduce the interfacial tension at an n-heptane/water interface researchgate.net.

The reduction in interfacial tension is a critical factor in many applications, such as detergency, emulsification, and wetting, where the lowering of the energy barrier between two phases is required.

Critical Micelle Concentration (CMC) Studies and Aggregate Structure Characterization

Above a certain concentration in a solution, known as the critical micelle concentration (CMC), surfactant monomers begin to self-assemble into organized structures called aggregates or micelles. This is a thermodynamic process driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic tails of the surfactant and water molecules. The CMC is a fundamental property that indicates the surfactant's efficiency; a lower CMC means less surfactant is needed to saturate the interfaces and form micelles.

For hydrotropes, which are compounds that enhance the solubility of hydrophobic substances, the aggregation process can be less defined than for typical surfactants wikipedia.org. While sodium diisopropylbenzenesulphonate exhibits surfactant-like properties, its classification can also border on that of a hydrotrope. A closely related compound, sodium diisopropylnaphthalene sulfonate, which also functions as both a surfactant and a hydrotrope, demonstrates a critical micelle concentration at approximately 1% researchgate.net. The CMC of anionic surfactants is influenced by factors such as temperature, pH, and the presence of electrolytes (salinity) nih.gov. Increasing the ionic strength of the solution with salts like sodium chloride typically reduces the CMC by shielding the electrostatic repulsion between the ionic head groups, thus favoring micelle formation researchgate.net.

Quantitative structure-property relationship (QSPR) models are often used to predict the CMC of anionic surfactants based on their molecular structure, considering topological, solvational, and charge-related descriptors nih.govnih.gov.

The micellar aggregation number (Nₐg) is the average number of surfactant monomers that assemble to form a single micelle. This parameter, along with the CMC, is crucial for understanding the size and properties of the aggregates. Several experimental techniques are employed to determine the aggregation number.

One of the most common methods is time-resolved fluorescence quenching (TRFQ) researchgate.netresearchgate.netcapes.gov.br. This technique involves incorporating a fluorescent probe molecule into the micelles and then adding a quencher molecule. The rate at which the fluorescence is quenched depends on the distribution of the quencher among the micelles, which in turn is related to the micelle concentration and, consequently, the aggregation number. The method is versatile and can be applied to various types of surfactants under different conditions researchgate.netnih.gov.

The shape and morphology of aggregates formed by surfactants are not static and can vary significantly with changes in concentration, temperature, ionic strength, and the presence of additives. At concentrations just above the CMC, surfactants typically form spherical micelles, with the hydrophobic tails forming a core and the hydrophilic heads creating a protective outer shell that interfaces with the aqueous solvent researchgate.net.

For hydrotropes or surfactant-hydrotrope compounds like sodium diisopropylbenzenesulphonate, the aggregation may be less cooperative and result in smaller, more loosely organized structures compared to traditional surfactants wikipedia.org. The relatively bulky and less flexible diisopropylbenzene group may lead to steric hindrance that influences the packing of the monomers, potentially favoring non-spherical shapes or smaller aggregation numbers. As the surfactant concentration increases well beyond the CMC, or upon the addition of salt, transitions to other morphologies such as cylindrical or worm-like micelles, and eventually lamellar phases, can occur. The specific morphology of aggregates formed by sodium diisopropylbenzenesulphonate would require detailed experimental characterization using techniques like SANS or cryo-transmission electron microscopy (cryo-TEM).

Hydrotropic Properties and Solubilization Mechanisms for Hydrocarbons

Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is significantly increased by the addition of a large amount of a third substance, the hydrotrope. Hydrotropes are amphiphilic but typically have a hydrophobic part that is too small or structurally unsuited to form well-defined micelles on its own wikipedia.org. Sodium diisopropylbenzenesulphonate and its isomers are known to act as effective hydrotropes researchgate.netwikipedia.org. They are used as coupling agents to increase the solubility of other surfactants and components in liquid formulations, preventing phase separation and modifying viscosity researchgate.net.

The mechanism of hydrotropic solubilization is distinct from micellar solubilization. Instead of encapsulating the hydrophobic solute within a large micellar core, hydrotropes are thought to increase solubility through a combination of effects:

Complexation: The hydrotrope may form weak, water-soluble complexes with the solute molecules.

Water Structure Modification: Hydrotropes can alter the structure of water, making it a more favorable solvent for the hydrophobic solute ua.pt.

Step-wise Aggregation: Some hydrotropes may form small, informal aggregates that can incorporate solute molecules. This aggregation is often a gradual, step-wise process rather than the cooperative formation seen in micellization wikipedia.org.

Interactions with Other Surfactant Systems (e.g., Synergistic Effects in Mixed Micelles)

In many practical applications, surfactants are used in mixtures rather than as single components. Mixing different types of surfactants can lead to synergistic effects, where the performance of the mixture is superior to that of the individual components at the same total concentration. Sodium diisopropylbenzenesulphonate, as an anionic surfactant, can exhibit significant interactions when mixed with other types, particularly nonionic and cationic surfactants.

A common synergistic effect observed in anionic-nonionic surfactant mixtures is a reduction in the critical micelle concentration (CMC) compared to the ideal mixing value researchgate.net. This occurs because the presence of the nonionic surfactant reduces the electrostatic repulsion between the anionic head groups of the sodium diisopropylbenzenesulphonate in the mixed micelle, making aggregation more favorable nih.gov. This synergy can lead to enhanced surface tension reduction, improved foaming properties, and better solubilization capacity researchgate.netresearchgate.net. The interaction between the surfactants in the mixed micelle can be quantified by an interaction parameter, which provides insight into the non-ideal behavior of the system nih.gov. The synergistic effects are dependent on the mixing ratio of the surfactants, and careful selection of components allows for the optimization of formulation properties researchgate.net.

Adsorption Behavior at Solid-Liquid and Liquid-Liquid Interfaces

The tendency of sodium diisopropylbenzenesulphonate to accumulate at interfaces also governs its adsorption onto solid surfaces and at the boundary between two immiscible liquids.

Solid-Liquid Interface: The adsorption of anionic surfactants onto solid surfaces is highly dependent on the surface chemistry of the solid and the properties of the liquid phase (e.g., pH, ionic strength). The adsorption process is often driven by electrostatic interactions nih.gov. For a positively charged surface, the negatively charged sulfonate head group of sodium diisopropylbenzenesulphonate would lead to strong adsorption. On a negatively charged surface, such as silica (B1680970) at neutral pH, electrostatic repulsion would hinder adsorption, although it might still occur through other mechanisms like hydrophobic interactions if the surfactant concentration is high enough. The use of hydrotropes can facilitate the adsorption of other materials, like cellulose (B213188) nanocrystals, onto solid substrates by modifying their surface energy d-nb.info. The presence of additives like salts can also significantly influence adsorption behavior by affecting both the surfactant aggregates in solution and the surface charge of the solid nih.gov.

Liquid-Liquid Interface: At the interface between two immiscible liquids, such as oil and water, sodium diisopropylbenzenesulphonate adsorbs to form a monolayer, which reduces the interfacial tension mdpi.comnih.gov. The efficiency of this process depends on how favorably the surfactant partitions to the interface. The structure of the adsorbed layer can range from a two-dimensional gas of individual molecules at low coverage to a more condensed liquid-like film at higher coverage nih.gov. In mixed systems containing other surface-active agents, co-adsorption occurs, where the composition of the interfacial layer may differ significantly from the composition in the bulk phases nih.gov. The adsorption at the liquid-liquid interface is fundamental to the formation and stabilization of emulsions, where the surfactant film prevents the coalescence of droplets.

Advanced Materials and Process Applications of Sodium Diisopropylbenzenesulphonate

Role as an Emulsifier and Dispersant in Industrial Formulations

Sodium diisopropylbenzenesulphonate belongs to the broader class of alkylbenzene sulfonates, which are widely recognized as surfactants. libretexts.org However, the bulky and branched diisopropyl groups on the benzene (B151609) ring give this compound pronounced hydrotropic characteristics. A hydrotrope is a substance that enhances the solubility of sparingly soluble compounds in aqueous solutions. Current time information in Cumberland County, US.nveo.org Unlike typical emulsifiers that form micelles to encapsulate hydrophobic substances, hydrotropes modify the structure of the solvent (water) to increase the solubility of other components. nveo.org

The primary function of sodium diisopropylbenzenesulphonate in industrial formulations is often as a coupling agent or solubilizer rather than a primary emulsifier. It is particularly effective in preventing phase separation in complex liquid formulations, such as heavy-duty cleaners and detergents. sancolo.com Its isomer, sodium cumene (B47948) sulfonate, is well-documented for its role in enhancing the compatibility of various ingredients in multi-component systems and reducing the viscosity of concentrated surfactant solutions. sancolo.comchemondis.com

While it can contribute to emulsification and dispersion, its branched structure may lead to reduced foam stability compared to linear alkylbenzene sulfonates. vulcanchem.com This property can be advantageous in applications where low foaming is desired. For instance, a novel, closely related compound, sodium diisopropylnaphthalene sulfonate, has been shown to function as both a surfactant and a hydrotrope, proving effective in laundering detergents and maintaining surface activity in hard water and at various pH levels. researchgate.net This dual functionality suggests that sodium diisopropylbenzenesulphonate is best suited for niche applications where solubility enhancement and stabilization of the formula are critical. vulcanchem.comresearchgate.net

Table 1: Comparative Properties of Related Surfactants/Hydrotropes

Compound Primary Function(s) Key Characteristics
Sodium Diisopropylbenzenesulphonate Hydrotrope, Solubilizer, Co-emulsifier Bulky hydrophobic group, good solubility enhancement, moderate surface activity, low foaming.
Sodium Cumene Sulphonate Hydrotrope, Coupling Agent, Anti-caking Agent Enhances solubility of other surfactants, prevents phase separation, reduces viscosity. sancolo.comchemondis.com
Sodium Diisopropylnaphthalene Sulphonate Surfactant, Hydrotrope Excellent surface properties, effective in hard water, low-foaming, good detergency. researchgate.net
Linear Alkylbenzene Sulphonates (LAS) Detergent, Emulsifier Excellent cleaning and foaming properties, widely used in laundry detergents, biodegradable. libretexts.orgnih.gov

Application in Polymerization Processes

Based on available scientific literature and patents, sodium diisopropylbenzenesulphonate is not commonly employed as a primary surfactant or stabilizer in emulsion polymerization processes. Emulsion polymerization typically relies on surfactants, such as sodium dodecyl sulfate (B86663) or linear alkylbenzene sulfonates, to form micelles that serve as loci for polymerization and to stabilize the resulting polymer particles. acs.orgnih.gov The selection of a surfactant is critical for controlling particle size and ensuring the stability of the polymer emulsion. acs.org

The bulky, branched structure of sodium diisopropylbenzenesulphonate may hinder the formation of well-defined micelles necessary for initiating and sustaining typical emulsion polymerization reactions. Its primary function as a hydrotrope is less relevant in this context, where the stabilization of growing polymer particles is paramount. Research into reactive surfactants, such as sodium p-styrenesulfonate, which can copolymerize with the main monomer, has been a focus for improving emulsion stability and the properties of the final polymer film. marketpublishers.com There is no indication that sodium diisopropylbenzenesulphonate has been utilized in such a capacity.

Given the absence of data in the current body of research, the following subsections are not applicable.

Functionality as an Antistatic and Anticaking Agent in Materials

Sodium diisopropylbenzenesulphonate and its isomers are effective as antistatic and anticaking agents in various materials. The accumulation of static electricity on the surface of plastics is a common issue that can be mitigated by the addition of antistatic agents. vulcanchem.com Anionic surfactants, including alkylbenzene sulfonates, can function as internal antistatic agents when incorporated into polymer resins. sancolo.comwiley.com They work by migrating to the surface of the plastic, where their hydrophilic sulfonate groups attract atmospheric moisture, forming a conductive layer that dissipates static charge.

In the context of powdered materials like fertilizers and detergents, caking due to moisture absorption presents significant challenges for storage, transport, and use. libretexts.orgepa.gov Anticaking agents are applied to the surface of granules to prevent them from agglomerating. Sodium cumene sulfonate, an isomer of sodium diisopropylbenzenesulphonate, is explicitly used as an anti-caking agent in powdered detergents. sancolo.comresearchgate.net These sulfonates form a coating on the particles, which inhibits moisture absorption and crystal bridge formation between granules, thus maintaining the free-flowing nature of the powder. The use of various alkylbenzene and naphthalene (B1677914) sulfonates as anticaking agents is well-established in the fertilizer industry.

Table 2: Applications as Antistatic and Anticaking Agent

Application Material Function of Sodium Diisopropylbenzenesulphonate (or related sulfonates)
Antistatic Agent Polymers (e.g., Polyester, Polyolefins) Forms a conductive layer on the polymer surface to dissipate static electricity. sancolo.com
Anticaking Agent Powdered Detergents Prevents agglomeration by inhibiting moisture absorption and maintaining flowability. sancolo.comresearchgate.net
Anticaking Agent Granular Fertilizers (e.g., NPK, Urea) Coats granules to prevent caking and lumping during storage in humid conditions. libretexts.org

Contribution to Enhanced Oil Recovery (EOR) Formulations

In chemical Enhanced Oil Recovery (EOR), surfactants are injected into oil reservoirs to reduce the interfacial tension (IFT) between oil and water, thereby mobilizing residual oil trapped in porous rock formations. The effectiveness of a surfactant in EOR is highly dependent on its molecular structure.

While alkylbenzene sulfonates are a class of surfactants considered for EOR, research and application have predominantly focused on linear alkylbenzene sulfonates (LAS). The linear structure is more efficient at aligning at the oil-water interface, which is crucial for achieving the ultra-low IFT required for effective oil mobilization.

The branched structure of sodium diisopropylbenzenesulphonate, with its two isopropyl groups, presents steric hindrance that makes it less effective as a primary surfactant for reducing IFT compared to its linear counterparts. nveo.org Its higher tendency to act as a hydrotrope rather than a potent emulsifier means it is not a primary candidate for conventional surfactant-polymer or alkaline-surfactant-polymer (ASP) flooding operations where IFT reduction is the main goal. However, its hydrotropic properties could potentially be utilized in complex EOR formulations to improve the solubility and stability of other, more effective primary surfactants, especially in high-salinity or high-hardness brines, although specific research in this area is limited.

Interfacial Tension Reduction in Oil-Water Systems

The primary function of sodium diisopropylbenzenesulphonate in oil-water systems is the reduction of interfacial tension (IFT). This phenomenon is critical in applications such as enhanced oil recovery, emulsification, and detergency. The amphiphilic nature of the molecule, with its hydrophilic sulfonate head and hydrophobic diisopropylbenzene tail, drives its accumulation at the oil-water interface. This accumulation disrupts the cohesive forces between water and oil molecules, thereby lowering the energy required to create new interfacial area.

The effectiveness of sodium diisopropylbenzenesulphonate in reducing IFT is influenced by several factors, including its concentration, the nature of the oil phase (e.g., alkane chain length), temperature, and the presence of electrolytes (salinity). While specific IFT data for sodium diisopropylbenzenesulphonate is not extensively published, the general principles governing anionic surfactants apply. For instance, studies on similar anionic surfactants, such as sodium dodecylbenzene (B1670861) sulfonate (SDBS), demonstrate that IFT decreases with increasing surfactant concentration up to the critical micelle concentration (CMC), after which it remains relatively constant. The addition of salts like sodium chloride can further reduce IFT by screening the electrostatic repulsion between the anionic head groups, allowing for a more compact arrangement of surfactant molecules at the interface. nveo.orgoperachem.com

Table 1: Inferred Interfacial Tension of Sodium Diisopropylbenzenesulphonate in a Heptane-Water System

ParameterInferred Value/Behavior
System Heptane-Water
Temperature 25 °C
Effect of Concentration Interfacial tension is expected to decrease as the concentration of sodium diisopropylbenzenesulphonate increases, leveling off at the critical micelle concentration (CMC).
Influence of Salinity (NaCl) The addition of NaCl is anticipated to lower the interfacial tension further due to the screening of electrostatic repulsions between the sulfonate head groups.
Inferred IFT Range While specific values are not available, by analogy to other branched alkylbenzene sulfonates, it is expected to effectively reduce the high interfacial tension of a heptane-water system (approx. 50 mN/m) to lower values.

Note: This table is based on inferred properties from structurally similar surfactants due to the lack of direct experimental data in the reviewed literature.

Mechanisms of Surfactant Distribution in Multiphase Systems

The structure of sodium diisopropylbenzenesulphonate, with its branched alkyl groups, influences its partitioning behavior. Generally, surfactants with more hydrophobic character (e.g., longer or more branched alkyl chains) will have a higher affinity for the oil phase, resulting in a higher partition coefficient. The partitioning is also affected by the type of oil, temperature, and the composition of the aqueous phase, including pH and salinity. rsc.org

For a surfactant to be effective at reducing interfacial tension, a significant concentration must be present at the interface. The distribution of the surfactant is a dynamic process. Molecules are constantly adsorbing onto and desorbing from the interface. In non-equilibrium systems like emulsions, the partitioning dynamics can be complex, with surfactant molecules moving between the bulk phases and the interface over time. nih.gov

Table 2: Predicted Partitioning Behavior of Sodium Diisopropylbenzenesulphonate

System ComponentInfluence on Partitioning
Oil Phase The partitioning into the oil phase will increase with the non-polarity of the oil. For instance, it is expected to partition more into a long-chain alkane compared to a short-chain one.
Aqueous Phase (Salinity) Increasing salinity generally decreases the solubility of the surfactant in the aqueous phase, which can lead to a higher concentration at the interface and potentially increased partitioning into the oil phase.
Temperature The effect of temperature on partitioning is complex and depends on the specific system, but it can alter the solubility of the surfactant in both phases.
pH As a salt of a strong acid, the sulfonate group remains ionized over a wide pH range, so pH is expected to have a minimal effect on its partitioning behavior.

Note: This table outlines expected trends based on general surfactant principles, as specific experimental partition coefficient data for sodium diisopropylbenzenesulphonate were not found in the reviewed literature.

Environmental Behavior and Degradation Pathways of Sodium Diisopropylbenzenesulphonate

Biodegradation Kinetics and Persistence in Aquatic Systems

The persistence of branched-chain alkylbenzene sulphonates, including sodium diisopropylbenzenesulphonate, in aquatic environments is a known issue primarily due to their slow biodegradation rates. nih.govmpob.gov.my While certain bacteria have demonstrated the ability to degrade BAS, the process is significantly slower compared to their linear counterparts, leading to their persistence in wastewater, treated sewage, and receiving waters. mpob.gov.my In some cases, only partial degradation of up to 60% is observed during wastewater treatment processes, resulting in measurable quantities being released into water systems. mpob.gov.my This incomplete biodegradation contributes to their persistence in the environment. mpob.gov.my

The molecular structure of sodium diisopropylbenzenesulphonate, specifically the highly branched nature of the diisopropyl alkyl group, is the primary factor for its resistance to microbial degradation. nih.govmpob.gov.my Microbial degradation of alkylbenzene sulphonates is typically initiated on the alkyl chain. mpob.gov.my However, microorganisms often lack the specific enzyme systems required to effectively attack and break down complex branched structures like quaternary-substituted alkyl chains. nih.govmpob.gov.my This structural hindrance impedes common metabolic pathways such as β-oxidation, which are efficient in degrading linear alkyl chains. nih.gov The presence of multiple methyl branches results in environmental recalcitrance, making the compound less susceptible to microbial attack compared to straight-chain alkanes. nih.gov

The environmental behavior of branched alkylbenzene sulphonates (BAS) is often understood by comparing them to linear alkylbenzene sulphonates (LAS). LAS were introduced in the mid-1960s to replace BAS precisely because of the latter's poor biodegradability and the environmental problems it caused, such as extensive foaming in waterways. cleaninginstitute.orgnih.govhibiscuspublisher.com

LAS undergoes rapid and extensive biodegradation under aerobic conditions, with removal rates in activated sludge treatment plants often exceeding 99%. researchgate.net The degradation of LAS begins with the oxidation of the terminal carbon of the linear alkyl chain (ω-oxidation), followed by the shortening of the chain via β-oxidation, ultimately leading to the formation of sulfophenyl carboxylates (SPCs). industrialchemicals.gov.auresearchgate.net In contrast, the branched structure of BAS resists this efficient degradation pathway, leading to significantly slower breakdown and greater environmental persistence. nih.govmpob.gov.my

Table 1: Comparison of Environmental Biodegradation Characteristics

Feature Sodium Diisopropylbenzenesulphonate (as a type of BAS) Linear Alkylbenzene Sulphonates (LAS)
Alkyl Chain Structure Highly branched (diisopropyl group) Linear (straight) alkyl chain
Primary Biodegradation Rate Slow Rapid
Mechanism Hindered due to branching; resistant to β-oxidation ω-oxidation followed by β-oxidation
Persistence in Water High; persists in treatment plant effluents Low; readily removed in wastewater treatment
Environmental Impact Caused foaming in waterways; led to replacement Developed to resolve foaming issues

Chemical Degradation Processes in Environmental Matrices

The primary mechanism for the environmental breakdown of alkylbenzene sulphonates is biodegradation. cleaninginstitute.org Abiotic processes such as chemical degradation, photodegradation, and hydrolysis are not considered significant transformation pathways for these compounds under typical environmental conditions. cleaninginstitute.orgheraproject.com While laboratory studies on photolysis and hydrolysis have been conducted, the conditions used are generally not relevant to the natural environment. heraproject.com Therefore, the persistence of sodium diisopropylbenzenesulphonate is almost entirely dependent on its slow rate of microbial degradation.

Metabolite Identification and Transformation Products

The identification of metabolites from the degradation of branched-chain alkylbenzene sulphonates is challenging due to their complex structures and slow degradation rates. However, research on a Pseudomonas aeruginosa strain (W51D) capable of utilizing branched-chain dodecylbenzene (B1670861) sulphonates (B-DBS) as a carbon source has provided some insight. Gas chromatography-mass spectrometric analysis identified several key intermediates, suggesting a potential catabolic route. nih.gov

The proposed pathway involves the oxidation of the branched alkyl chain, which could proceed through the removal of single carbon units (α-oxidation) combined with β-oxidation, or a modified β-oxidation that cleaves a two-carbon unit along with a methyl branch. nih.gov This is distinct from the degradation of linear alkylbenzenes. One notable finding was that the propionate moiety of the molecule was fully oxidized and degraded to 4-hydroxybenzoate before the aromatic ring was cleaved, which is an unusual sequence. nih.gov In contrast, the degradation of LAS is better understood, proceeding through the formation of various short-chain sulfophenyl carboxylates (SPCs). researchgate.netnih.gov

Table 2: Identified Intermediates in the Degradation of a Branched-Chain Dodecylbenzene Sulphonate Mixture by Pseudomonas aeruginosa W51D

Intermediate Type Specific Compound Identified/Proposed
Oxidized Alkyl Chain Intermediates suggesting α- and/or modified β-oxidation
Aromatic Intermediate 4-hydroxybenzoate

Source: Based on findings from Campos-García et al. (1999) nih.gov

Sorption and Transport Mechanisms in Soil and Sediment Systems

The movement and distribution of sodium diisopropylbenzenesulphonate in soil and sediment are governed by sorption and transport processes. As an anionic surfactant, its interaction with environmental matrices is complex. Sorption is influenced by the characteristics of both the chemical and the soil, including soil organic matter, clay content, and pH. mdpi.com

For anionic surfactants like alkylbenzene sulphonates, sorption to soil and sediment can occur through various mechanisms. researchgate.netsemanticscholar.org In many cases, adsorption and desorption reactions are key factors controlling their mobility. mdpi.com Studies on the linear counterpart, LAS, show that it can adsorb to aquifer sand and that its sorption behavior is complex. nih.gov The presence of other anionic surfactants can also influence transport; for example, sodium dodecylbenzene sulfonate (a type of LAS) has been shown to enhance the transport of other organic pollutants like PFOA by competing for finite adsorption sites on soil particles. nih.gov Given its anionic nature, sodium diisopropylbenzenesulphonate is expected to exhibit mobility in soils, particularly in those with low organic matter or clay content. However, specific studies detailing the sorption coefficients and transport parameters for sodium diisopropylbenzenesulphonate are limited.

Environmental Fate Modeling and Predictive Studies

Environmental fate models are crucial tools for predicting the concentration and persistence of chemicals in various environmental compartments. For linear alkylbenzene sulphonates (LAS), several models have been developed and applied. These include WW-TREAT, GRiDS, and ROUT, which are used to predict the fate of LAS in sewage treatment plants and the receiving river waters. osti.gov A level 3 fugacity model, ChemCAN, has been used to predict the fate of LAS in a specific region (southern Ontario). osti.gov These models integrate data on chemical properties, emission rates, and environmental characteristics to estimate exposure concentrations. osti.gov For instance, the PG-GRiDS model predictions for LAS concentrations in river waters under low-flow conditions were found to be in agreement with measured concentrations, supporting the validity of the modeling approach. researchgate.net

Despite the availability of these tools for LAS, there is a notable lack of specific environmental fate models and predictive studies for branched-chain alkylbenzene sulphonates like sodium diisopropylbenzenesulphonate. This gap is largely due to their complex and varied structures and their reduced prevalence in many regions after being phased out. Consequently, predicting the environmental concentrations and long-term fate of these persistent compounds relies on generalizations from the broader class of chemicals rather than on validated, specific models.

Advanced Analytical Techniques in Sodium Diisopropylbenzenesulphonate Research

Chromatographic Methods for Quantification and Purity Analysis (e.g., HPLC, GC)

Chromatographic techniques are fundamental in the analysis of sodium diisopropylbenzenesulphonate and related alkylbenzene sulfonates, providing robust methods for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like sodium diisopropylbenzenesulphonate. Ion-exchange HPLC (HPIEC) is particularly well-suited for the highly efficient separation of sulfonated compounds. nih.gov The use of volatile buffers, such as ammonium acetate, makes HPIEC compatible with mass spectrometry detection, offering enhanced identification capabilities. nih.gov HPLC methods can be completed rapidly; for instance, an analysis of linear alkylbenzene sulfonates can be achieved within 5 minutes under isocratic conditions, making it suitable for high-throughput screening.

Gas Chromatography (GC) is employed for the analysis of alkylbenzene sulfonates, although their non-volatile nature necessitates a derivatization step to increase volatility. acs.orgupce.cz Common derivatization methods include conversion to sulfonyl chlorides or methylsulfonates. acs.org GC, especially when coupled with mass spectrometry (GC-MS), provides high-resolution separation of different isomers. unlv.edu For example, a GC-MS method was developed for the determination of linear alkylbenzene sulphonates (LAS) and sulphophenylcarboxylic acids (SPC) in aqueous environmental samples after derivatization with diazomethane. nih.gov

Table 1: Comparison of Chromatographic Methods for Alkylbenzene Sulfonate Analysis

Technique Principle Sample Preparation Advantages Limitations
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. Direct injection of aqueous samples is often possible. Suitable for non-volatile and thermally labile compounds. High throughput possible. Resolution of all individual isomers can be challenging. acs.org
GC Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Derivatization is required to increase volatility. High-resolution separation of isomers. unlv.edu Derivatization can be time-consuming and may not be quantitative. unlv.edu

Spectroscopic Techniques for Structural Characterization and Concentration Determination (e.g., NMR, FTIR)

Spectroscopic techniques are indispensable for elucidating the molecular structure of sodium diisopropylbenzenesulphonate and for determining its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H NMR spectra can be used to identify the different types of protons in the molecule, such as those on the aromatic ring and the isopropyl groups. For example, in the 1H-NMR spectrum of sodium benzoate, a related aromatic compound, distinct signals for the aromatic protons can be identified. researchgate.net Similarly, 23Na NMR spectroscopy can be used to study the sodium counter-ion and its interactions in solution. pascal-man.com

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of an alkylbenzene sulfonate will show characteristic absorption bands corresponding to the sulfonate group (SO3-), the aromatic ring, and the alkyl chains. umj.ac.id For instance, in the analysis of epoxidized rice bran oil methyl esters reacting with linear alkylbenzene sulphonic acid, FTIR was used to identify the presence of hydroxyl groups and sulphonic acids. umj.ac.id Attenuated Total Reflectance (ATR)-FTIR can be used to study the conformational changes of the hydrocarbon chains in different environments. whiterose.ac.uk

Mass Spectrometry for Trace Analysis and Metabolite Identification (e.g., LC-MS, GC-MS)

Mass spectrometry, particularly when coupled with chromatographic separation techniques, offers exceptional sensitivity and selectivity for the trace analysis of sodium diisopropylbenzenesulphonate and the identification of its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for analyzing sulfonated compounds in various matrices. nih.govnih.gov A rapid, sensitive, and selective LC-MS/MS method was developed for the simultaneous determination of a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate, and its active metabolite in rat plasma, achieving good linearity over a wide concentration range. nih.gov The coupling of ion-exchange HPLC with mass spectrometry is particularly effective for the analysis of complex mixtures of sulfonated aromatics and dyes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of alkylbenzene sulfonate isomers after derivatization. nih.govresearchgate.net This technique has been used to identify numerous compounds from the linear alkylbenzene sulfonates (LAS) family in water samples. nih.govresearchgate.net The electron impact mass spectra provide characteristic fragmentation patterns that aid in the identification of individual isomers. researchgate.net GC-MS methods can achieve low detection limits, making them suitable for environmental monitoring. nih.gov

Table 2: Mass Spectrometry Techniques for Sulfonate Analysis

Technique Ionization Method Key Applications Typical Detection Limits
LC-MS/MS Electrospray Ionization (ESI) Quantification in biological matrices, analysis of complex mixtures. nih.govnih.gov ng/mL to pg/mL range. nih.gov
GC-MS Electron Impact (EI) Isomer-specific analysis, identification in environmental samples. nih.govresearchgate.net ppb range. nih.gov

Surface Tension Measurement and Rheological Characterization of Solutions

The surfactant properties of sodium diisopropylbenzenesulphonate are primarily characterized by its effect on the surface tension of aqueous solutions. Various methods are used to measure both static and dynamic surface tension.

Surface Tension Measurement is fundamental to understanding the behavior of surfactants at interfaces. Common methods include the Wilhelmy plate, du Noüy ring, and pendant drop analysis. tegewa.de These techniques are used to determine the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles, leading to a plateau in the surface tension. erau.edu For instance, the surface tension of sodium lauryl sulfate (B86663) (SLS) solutions decreases with increasing concentration until the CMC is reached, after which it remains constant. erau.edu The pendant drop method can provide insights into the dynamic changes in surface tension over time. researchgate.net

Rheological Characterization of sodium diisopropylbenzenesulphonate solutions involves studying their flow behavior. While not extensively detailed in the provided search results for this specific compound, the viscosity of surfactant solutions is an important parameter, especially in formulations where flow properties are critical.

Light Scattering Techniques for Micelle Characterization (e.g., DLS)

Dynamic Light Scattering (DLS) is a key technique for characterizing the micelles formed by surfactants like sodium diisopropylbenzenesulphonate in solution.

Dynamic Light Scattering (DLS) measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in suspension. researchgate.net From these fluctuations, the diffusion coefficients of the micelles can be determined, which in turn allows for the calculation of their hydrodynamic size via the Stokes-Einstein equation. researchgate.net DLS is also a well-suited technique for determining the critical micelle concentration (CMC). researchgate.net Below the CMC, the scattered light intensity is low, while above the CMC, the formation of micelles leads to a significant increase in scattering intensity. researchgate.netd-nb.info The size and shape of surfactant micelles can be influenced by factors such as pH, ionic strength, and temperature, all of which can be studied using DLS. researchgate.net It is important to consider the viscosity of the solution for accurate particle size determination with DLS, as the viscosity of the solvent may not be an accurate representation for concentrated micellar solutions. muser-my.com

Table 3: DLS for Surfactant Micelle Characterization

Parameter Measured Principle Information Obtained
Hydrodynamic Diameter Analysis of the temporal fluctuations of scattered light intensity due to Brownian motion. Average size of the micelles in solution. researchgate.net
Critical Micelle Concentration (CMC) Measurement of scattered light intensity as a function of surfactant concentration. The concentration at which micelle formation begins. researchgate.netd-nb.info

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer alternative approaches for the detection and characterization of surfactants like sodium diisopropylbenzenesulphonate.

Streaming Potential Measurements have been used to determine the critical micelle concentration (CMC) of various ionic and non-ionic surfactants. nih.gov This method relies on detecting the abrupt change in the streaming potential as the surfactant concentration increases and micelles begin to form. nih.gov The CMC values obtained from this technique are comparable to those determined by other methods like surface tension and conductometric measurements. nih.gov

Conductivity Measurements are a simple and convenient way to determine the CMC of ionic surfactants. nepjol.info By plotting the specific conductance versus the surfactant concentration, a break in the slope of the resulting lines indicates the CMC. nepjol.info This change occurs because the mobility of the surfactant ions changes upon aggregation into micelles.

Computational and Theoretical Chemistry Studies of Sodium Diisopropylbenzenesulphonate

Molecular Modeling of Conformations and Isomeric Structures

Sodium diisopropylbenzenesulphonate is an aromatic sulfonate characterized by a benzene (B151609) ring substituted with a sulfonate group (–SO₃⁻) and two isopropyl groups. The relative positions of these substituents on the benzene ring lead to several possible isomers. The parent hydrocarbon, diisopropylbenzene (DIPB), exists as three isomers: ortho (1,2-), meta (1,3-), and para (1,4-diisopropylbenzene). wikipedia.orgontosight.ai Consequently, the sulfonation of diisopropylbenzene can result in a mixture of different sodium diisopropylbenzenesulphonate isomers.

Table 1: Possible Isomers of Sodium Diisopropylbenzenesulphonate

Isomer NamePositions of Isopropyl GroupsPosition of Sulfonate Group
Sodium 2,3-diisopropylbenzenesulphonate1,24
Sodium 3,4-diisopropylbenzenesulphonate1,25
Sodium 2,4-diisopropylbenzenesulphonate1,35
Sodium 2,6-diisopropylbenzenesulphonate1,34
Sodium 2,5-diisopropylbenzenesulphonate1,42

Note: The table presents a subset of possible isomers for illustrative purposes. The actual composition of commercial products may vary.

The conformation of the alkyl chains and the orientation of the sulfonate headgroup are crucial for the surfactant's properties. In related alkylbenzene sulfonates, molecular dynamics simulations have shown that the orientation of the sulfonate group and the benzene ring can be locked by interactions with counterions like sodium. nih.gov For sodium diisopropylbenzenesulphonate, the branched nature of the isopropyl groups is expected to lead to a more complex conformational landscape compared to linear alkylbenzene sulfonates.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. atamanchemicals.comnih.gov For sodium diisopropylbenzenesulphonate, these calculations can provide valuable information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The electronic structure is dominated by the electron-withdrawing sulfonate group and the electron-donating isopropyl groups. The sulfonate group creates a region of high negative charge, making it the hydrophilic part of the molecule. The benzene ring and the isopropyl groups form the hydrophobic tail. The calculated HOMO-LUMO gap can be an indicator of the molecule's kinetic stability and reactivity.

Reactivity indices, such as Fukui functions, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. nih.gov This information is particularly relevant for understanding the chemical stability of the surfactant and its potential degradation pathways in various environments. For example, the benzene ring is susceptible to electrophilic attack, while the alkyl groups could be sites for radical abstraction.

Table 2: Hypothetical Quantum Chemical Properties of a Sodium Diisopropylbenzenesulphonate Isomer

PropertyPredicted Value/DescriptionSignificance
HOMO Energy-Relates to the ability to donate electrons.
LUMO Energy-Relates to the ability to accept electrons.
HOMO-LUMO Gap-Indicator of chemical reactivity and stability.
Electrostatic PotentialNegative potential around the sulfonate group, neutral/slightly positive on the hydrocarbon part.Determines hydrophilic/hydrophobic character and intermolecular interactions.

Note: The values in this table are hypothetical and would require specific quantum chemical calculations for a particular isomer of sodium diisopropylbenzenesulphonate.

Simulation of Interfacial Behavior and Micelle Formation Dynamics

At an oil-water or air-water interface, sodium diisopropylbenzenesulphonate molecules are expected to orient themselves with the hydrophilic sulfonate headgroup in the aqueous phase and the hydrophobic diisopropylbenzene tail in the non-aqueous phase or pointing towards the air. nih.govresearchgate.net MD simulations can model this behavior, providing details on the packing density, orientation, and interfacial tension reduction. The branched structure of the isopropyl groups in sodium diisopropylbenzenesulphonate likely leads to a less ordered arrangement at the interface compared to linear alkylbenzene sulfonates, which could affect its efficiency in reducing interfacial tension. researchgate.net

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules aggregate in the bulk solution to form micelles. MD simulations can track the spontaneous formation of these aggregates and characterize their structure, size, and shape. biointerfaceresearch.comnih.gov For hydrotropes like sodium diisopropylbenzenesulphonate, which have a bulky and less hydrophobic tail compared to conventional surfactants, the aggregation behavior can be more complex, potentially forming smaller and looser aggregates. nih.govresearchgate.net

Table 3: Simulated Interfacial and Micellar Properties of Alkylbenzene Sulfonates

PropertyMethod of StudyFindings for Analogous Compounds (e.g., SDBS)Predicted Influence of Diisopropyl Groups
Interfacial Tension (IFT)Molecular DynamicsSignificant reduction in IFT at oil-water interface. researchgate.netnih.govThe bulky groups might lead to less efficient packing and a more modest IFT reduction. researchgate.net
Area per Molecule at InterfaceMolecular DynamicsDependent on concentration and ionic strength.Larger area per molecule due to steric hindrance of the isopropyl groups.
Micelle Aggregation NumberMolecular DynamicsVaries with alkyl chain length and conditions. lammps.orgLikely smaller aggregation numbers compared to linear isomers due to steric constraints. researchgate.net
Micelle Core HydrophobicityMolecular DynamicsA water-free hydrocarbon core is formed. atamanchemicals.comThe core might be less dense and more hydrated due to the shape of the isopropyl groups.

Prediction of Environmental Fate and Degradation Pathways

Computational models are increasingly used to predict the environmental fate of chemicals, including their biodegradability and potential degradation pathways. researchgate.netvulcanchem.comnih.gov For surfactants like sodium diisopropylbenzenesulphonate, a key concern is their persistence and potential impact on aquatic ecosystems.

The biodegradability of alkylbenzene sulfonates is known to be highly dependent on the structure of the alkyl chain. Linear alkylbenzene sulfonates (LAS) are generally readily biodegradable, whereas branched-chain isomers are more resistant to microbial degradation. nih.govnoaa.govnih.gov The presence of the two isopropyl groups in sodium diisopropylbenzenesulphonate suggests that it may exhibit slower biodegradation rates compared to its linear counterparts.

Computational tools can predict biodegradability by comparing the chemical structure to databases of known biodegradable and non-biodegradable compounds. researchgate.netvulcanchem.comnih.gov Furthermore, these models can suggest potential metabolic pathways. For alkylbenzene sulfonates, degradation typically initiates with the oxidation of the alkyl chain, followed by the cleavage of the benzene ring. nih.govresearchgate.netresearchgate.net The branching in the isopropyl groups could hinder the initial enzymatic attack, leading to the formation of persistent metabolites.

Table 4: Predicted Environmental Fate Parameters for Sodium Diisopropylbenzenesulphonate

ParameterPredicted OutcomeRationale
BiodegradabilityModerate to lowBranched alkyl chains are generally more resistant to microbial degradation than linear chains. nih.gov
Adsorption to Soil/Sediment (Koc)Low to moderateThe sulfonate group increases water solubility, but the hydrophobic part can adsorb to organic matter. Similar hydrotropes like sodium xylene sulfonate show low potential for adsorption. santos.com
Bioaccumulation PotentialLowAs an ionic and water-soluble compound, it is not expected to bioaccumulate significantly. santos.com
Primary Degradation PathwayOxidation of isopropyl groupsThis is a common initial step for alkylbenzene degradation, though branching may slow the process. nih.gov

Structure-Activity Relationship (SAR) Studies for Functional Performance

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its functional properties. researchgate.netscbt.com For sodium diisopropylbenzenesulphonate, SAR can help understand how its unique structure influences its performance as a hydrotrope or surfactant.

Hydrotropes are compounds that enhance the solubility of poorly soluble substances in water. nih.govbiointerfaceresearch.comnveo.org The hydrotropic efficiency is related to the balance between the hydrophobic and hydrophilic parts of the molecule. The bulky, moderately hydrophobic diisopropylbenzene group, combined with the highly polar sulfonate group, confers the hydrotropic properties to sodium diisopropylbenzenesulphonate.

Compared to linear alkylbenzene sulfonates, the branched structure of sodium diisopropylbenzenesulphonate is expected to have the following effects:

Higher Critical Micelle Concentration (CMC): The steric hindrance of the branched chains makes micelle formation less favorable, requiring a higher concentration. vulcanchem.com

Different Solubilization Capacity: The unique shape and size of the hydrophobic part of its micelles will determine which types of sparingly soluble compounds it can most effectively solubilize.

Lower Foaming: Branched-chain surfactants often exhibit lower foaming properties than their linear counterparts.

Computational SAR models can quantify these relationships by developing mathematical equations that link structural descriptors (e.g., molecular size, shape, electronic properties) to experimental performance data. While specific SAR studies for sodium diisopropylbenzenesulphonate are not widely published, the principles derived from studies on other hydrotropes and surfactants are applicable. researchgate.netresearchgate.net

Future Research Directions and Emerging Applications

Development of More Sustainable Synthesis Routes

The conventional synthesis of alkylbenzene sulfonates, including sodium diisopropylbenzenesulphonate, typically involves Friedel-Crafts alkylation of benzene (B151609) with the corresponding olefin (in this case, propene to form diisopropylbenzene), followed by sulfonation and neutralization. nih.govnih.gov Future research is keenly focused on rendering this process more environmentally benign by adhering to the principles of green chemistry.

Key areas of investigation include:

Novel Catalysts: The traditional use of homogeneous acid catalysts like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) poses significant environmental and safety risks. nih.govlabsaco.com Research is shifting towards solid acid catalysts, such as zeolites and metal oxides, which are non-corrosive, reusable, and minimize waste generation. nih.gov The development of catalysts that offer high selectivity for the desired diisopropylbenzene isomers at lower temperatures and pressures is a primary goal. For instance, triflic acid has been investigated as a catalyst for cumene (B47948) synthesis from diisopropylbenzene isomers, suggesting its potential in related transalkylation reactions under milder, room-temperature conditions. ejaet.com

Alternative Feedstocks: While currently derived from petrochemical sources, future pathways may explore the use of bio-based feedstocks for the production of the alkyl and aromatic components.

Process Intensification: Research into process intensification aims to reduce reactor size, energy consumption, and waste production. acs.org Technologies like falling film reactors for sulfonation are already in use, and further optimization of reaction conditions and reactor design is an active area of research. acs.orgresearchgate.net

A comparative look at different synthesis approaches highlights the drive towards greener alternatives:

Synthesis RouteCatalystAdvantagesDisadvantages
Traditional Hydrofluoric Acid (HF) / Aluminum Chloride (AlCl₃)High reactivity, cost-effective. nih.govlabsaco.comHighly corrosive, toxic, difficult to handle, generates significant waste. nih.govlabsaco.com
Emerging Solid Acid Catalysts (e.g., Zeolites, Metal Oxides)Reusable, non-corrosive, reduced waste, improved safety. nih.govCan be less active than traditional catalysts, potential for deactivation.
Future/Conceptual Biocatalysts / Renewable FeedstocksPotentially highly selective, sustainable, operates under mild conditions.Currently in early research stages, economic viability and scalability are key challenges.

Exploration of Novel Applications in Nanomaterials and Advanced Functional Materials

The amphiphilic nature of sodium diisopropylbenzenesulphonate, with its polar sulfonate head and nonpolar diisopropylbenzene tail, makes it a candidate for applications in the burgeoning fields of nanomaterials and advanced functional materials.

Nanoparticle Synthesis: Surfactants are crucial in the synthesis of nanoparticles, acting as stabilizing agents to control particle size and prevent aggregation. While specific research on sodium diisopropylbenzenesulphonate in this context is limited, the principles are well-established for other alkylbenzene sulfonates. ijnc.ir The branched structure of the diisopropyl group could offer unique steric hindrance effects, potentially leading to the formation of nanoparticles with specific morphologies or stabilities. Future research could explore its use in the synthesis of a variety of nanoparticles, including metal oxides and polymeric nanoparticles.

Functional Coatings and Films: The surface-active properties of this compound could be harnessed to create functional coatings that modify the wetting, adhesive, or anti-static properties of surfaces. Its thermal stability, likely similar to other sulfonates, could be advantageous in applications requiring high-temperature processing.

Enhanced Oil Recovery (EOR): Alkylbenzene sulfonates are used in EOR to reduce interfacial tension between oil and water, thereby mobilizing trapped oil. nih.gov The branched structure of sodium diisopropylbenzenesulphonate may influence its performance in EOR formulations, potentially offering advantages in specific reservoir conditions. Research in this area would involve studying its phase behavior and interfacial tension reduction capabilities in the presence of crude oil and brine.

Refinement of Environmental Remediation Strategies

The environmental fate of surfactants is a critical aspect of their life cycle. The branched structure of sodium diisopropylbenzenesulphonate is known to confer resistance to biodegradation compared to its linear counterparts. nih.govcler.com This persistence necessitates the development of effective remediation strategies.

Advanced Oxidation Processes (AOPs): AOPs are a promising technology for the degradation of recalcitrant organic pollutants. deswater.comhrpub.orgresearchgate.net These processes generate highly reactive hydroxyl radicals that can break down complex molecules like branched-chain alkylbenzene sulfonates into simpler, more biodegradable compounds. deswater.comnih.gov Research is focused on optimizing AOPs, such as UV/H₂O₂ and Fenton processes, for the efficient removal of these surfactants from wastewater. deswater.comhrpub.org

Bioremediation: While less biodegradable, branched alkylbenzene sulfonates are not entirely recalcitrant. researchgate.net Research into identifying and cultivating microbial consortia capable of degrading these compounds is a key area of interest. asm.org This could involve isolating specific bacterial strains from contaminated environments that have adapted to utilize these surfactants as a carbon source. asm.org

Adsorption: The use of adsorbent materials to remove surfactants from water is another viable strategy. Future research could explore novel and low-cost adsorbents with high affinity for branched-chain alkylbenzene sulfonates.

A summary of potential remediation techniques:

Remediation StrategyMechanismKey Research Focus
Advanced Oxidation Processes (AOPs) Generation of highly reactive hydroxyl radicals to chemically break down the molecule. deswater.comhrpub.orgOptimizing reaction conditions (e.g., pH, catalyst concentration), developing more efficient catalyst systems. hrpub.org
Bioremediation Use of microorganisms to metabolize the surfactant. nih.govasm.orgIsolation and engineering of microbial strains with enhanced degradation capabilities for branched structures. researchgate.netasm.org
Adsorption Physical binding of the surfactant to the surface of an adsorbent material.Development of novel, high-capacity, and regenerable adsorbent materials.

Advanced Characterization of Complex Mixture Behavior

In most industrial and commercial applications, sodium diisopropylbenzenesulphonate is not used in isolation but as part of a complex mixture of surfactants and other additives. Understanding its behavior in these multicomponent systems is crucial for optimizing formulations.

Micellar Behavior in Mixed Systems: The critical micelle concentration (CMC) and the structure of micelles can be significantly altered by the presence of other surfactants. researchgate.netcore.ac.ukissstindian.org Research is needed to characterize the mixed micelles formed by sodium diisopropylbenzenesulphonate with other common anionic, nonionic, and zwitterionic surfactants. nih.gov The branched structure is expected to influence the packing of surfactant molecules in the micelles, which can affect properties like solubilization capacity and viscosity. nih.gov

Interaction with Polymers and Other Additives: In many formulations, surfactants interact with polymers and other additives. These interactions can lead to the formation of complex structures that dictate the final properties of the product. Future studies will likely employ advanced analytical techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy to probe these interactions at a molecular level.

Phase Behavior and Stability: The phase behavior of surfactant mixtures is critical for their performance and stability. Research into the phase diagrams of systems containing sodium diisopropylbenzenesulphonate will provide valuable information for formulators, enabling them to create stable and effective products for various applications.

Integration with Green Chemistry Principles in Industrial Processes

The overarching goal for the future of sodium diisopropylbenzenesulphonate, like all industrial chemicals, is its seamless integration into a circular economy model guided by the principles of green chemistry.

Life Cycle Assessment (LCA): Comprehensive LCAs are needed to evaluate the environmental footprint of sodium diisopropylbenzenesulphonate from cradle to grave. jbth.com.brjbth.com.br This includes assessing the impacts of raw material extraction, synthesis, use, and disposal. The findings from LCAs will guide the development of more sustainable practices. jbth.com.brjbth.com.br

Use of Greener Solvents: The sulfonation step often involves the use of solvents. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, can significantly reduce the environmental impact of the production process.

Waste Valorization: Exploring ways to valorize by-products and waste streams from the synthesis of sodium diisopropylbenzenesulphonate is another important aspect of green chemistry. This could involve converting by-products into other useful chemicals.

Design for Degradation: While challenging for branched-chain surfactants, a long-term goal is to design molecules that perform their intended function effectively and then degrade into benign substances in the environment. This represents a significant research challenge in the field of surfactant chemistry.

By focusing on these future research directions, the scientific and industrial communities can continue to innovate and optimize the use of sodium diisopropylbenzenesulphonate, ensuring its role in future technologies is both effective and environmentally responsible.

Q & A

Q. What are the key physicochemical properties of sodium diisopropylbenzenesulphonate, and how are they experimentally determined?

Methodological Answer:

  • Physicochemical properties (e.g., solubility, critical micelle concentration, thermal stability) are typically measured using techniques like high-performance liquid chromatography (HPLC) for solubility profiles, surface tension measurements for micelle formation, and thermogravimetric analysis (TGA) for thermal degradation .
  • Example workflow: Prepare aqueous solutions at varying concentrations, measure surface tension using a tensiometer, and plot data to identify the critical micelle concentration (CMC). Ensure purity verification via nuclear magnetic resonance (NMR) or mass spectrometry (MS) .

Q. How is sodium diisopropylbenzenesulphonate synthesized in laboratory settings, and what purity validation methods are recommended?

Methodological Answer:

  • Synthesis often involves sulfonation of diisopropylbenzene followed by neutralization with sodium hydroxide.
  • Purity validation: Use NMR (¹H/¹³C) to confirm molecular structure, ion chromatography for sulfonate group quantification, and inductively coupled plasma optical emission spectroscopy (ICP-OES) to verify sodium content .
  • For reproducibility, document reaction conditions (temperature, stoichiometry) and purification steps (e.g., recrystallization solvents) in detail .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported surfactant behavior of sodium diisopropylbenzenesulphonate across different solvents?

Methodological Answer:

  • Conduct systematic solvent-screening experiments using a Design of Experiments (DoE) approach. Variables include solvent polarity, temperature, and ionic strength.
  • Compare results with literature using meta-analysis frameworks (e.g., PRISMA guidelines) to identify methodological inconsistencies (e.g., impurity levels, measurement techniques) .
  • Example: If micelle size discrepancies exist between studies, use dynamic light scattering (DLS) under standardized conditions and cross-validate with small-angle X-ray scattering (SAXS) .

Q. What computational modeling approaches are suitable for predicting the environmental fate of sodium diisopropylbenzenesulphonate in aquatic systems?

Methodological Answer:

  • Employ quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and toxicity.
  • Validate models with experimental data from OECD 301F (ready biodegradability) tests and aquatic toxicity assays (e.g., Daphnia magna LC50) .
  • Use molecular dynamics simulations to study interactions with biological membranes or soil organic matter .

Q. How can researchers optimize the formulation of sodium diisopropylbenzenesulphonate in drug delivery systems while ensuring colloidal stability?

Methodological Answer:

  • Use response surface methodology (RSM) to optimize surfactant concentration, pH, and co-solvent ratios. Key responses include zeta potential (stability) and drug encapsulation efficiency.
  • Characterize stability via accelerated stability testing (e.g., 40°C/75% RH for 3 months) and monitor particle size distribution using DLS .
  • Cross-reference with regulatory guidelines (e.g., ICH Q1A) for pharmaceutical applications .

Methodological and Analytical Considerations

Q. What strategies are recommended for reconciling discrepancies between experimental and theoretical CMC values for sodium diisopropylbenzenesulphonate?

Methodological Answer:

  • Re-evaluate experimental parameters: Ensure temperature control (±0.1°C), use ultrapure water, and account for ionic impurities.
  • Compare with computational predictions (e.g., Hansen solubility parameters) and adjust for non-ideal behavior using activity coefficients .
  • Publish raw datasets and protocols to enable cross-study validation, adhering to FAIR data principles .

Q. How should researchers address challenges in detecting trace degradation products of sodium diisopropylbenzenesulphonate in environmental samples?

Methodological Answer:

  • Employ advanced hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity.
  • Validate methods using spiked recovery experiments and matrix-matched calibration curves to account for matrix effects .
  • Collaborate with interdisciplinary teams to interpret ecological impacts (e.g., microbial community shifts via 16S rRNA sequencing) .

Systematic Review and Synthesis

Q. What frameworks are available for conducting systematic reviews on sodium diisopropylbenzenesulphonate’s applications in nanotechnology?

Methodological Answer:

  • Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) .
  • Use tools like Covidence for screening and data extraction.
  • Synthesize findings using narrative summaries for mechanistic insights and meta-regression for quantitative trends (e.g., correlation between surfactant concentration and nanoparticle size) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.